![molecular formula C11H10BrN B053363 4-Bromo-2,6-dimethylquinoline CAS No. 123637-45-6](/img/structure/B53363.png)
4-Bromo-2,6-dimethylquinoline
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Overview
Description
4-Bromo-2,6-dimethylquinoline is a chemical compound with the empirical formula C11H10BrN . It is a solid substance and is part of a class of compounds known as quinolines .
Molecular Structure Analysis
The molecular weight of 4-Bromo-2,6-dimethylquinoline is 236.11 . The SMILES string representation of its structure is BrC1=NC(C(C©=C1)=C2)=CC=C2C .Chemical Reactions Analysis
Quinolines, including 4-Bromo-2,6-dimethylquinoline, can participate in various transformations due to the presence of a double ring structure and a heteroatom (N) in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
4-Bromo-2,6-dimethylquinoline is a solid substance . Its molecular weight is 236.11 . The compound’s empirical formula is C11H10BrN .Scientific Research Applications
Medicinal Chemistry Research
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer research . They are being studied for their efficacy against various types of cancer.
Antioxidant Activity
Quinoline-based compounds have demonstrated antioxidant properties . They can neutralize free radicals, which are harmful to our bodies.
Anti-inflammatory Activity
Quinoline derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.
Antimalarial Activity
Quinoline and its derivatives have been used in the treatment of malaria . Chloroquine and hydroxychloroquine are well-known examples of quinoline-based antimalarial drugs.
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline derivatives may have potential against SARS-CoV-2, the virus that causes COVID-19 .
Antituberculosis Activity
Quinoline compounds have shown potential in the treatment of tuberculosis .
Industrial Applications
In addition to their medicinal applications, quinoline compounds also have various industrial applications. They are used in the synthesis of dyes, as corrosion inhibitors, and in the preparation of hydroxyquinoline sulfate, a fungicide .
Safety And Hazards
The safety data sheet for 2-Bromo-4,6-dimethylquinoline, a similar compound, indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H302 - H318 - H413 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2,6-dimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOVTVVZJAQBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566635 |
Source
|
Record name | 4-Bromo-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylquinoline | |
CAS RN |
123637-45-6 |
Source
|
Record name | 4-Bromo-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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